REACTION_CXSMILES
|
C([NH:4][C:5]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([O:18][CH3:19])[C:12]=2[F:20])[N:8]=[C:7]([C:21]([O:23][CH3:24])=[O:22])[C:6]=1[Cl:25])(=O)C.Cl.C(=O)([O-])[O-].[K+].[K+]>CO>[NH2:4][C:5]1[CH:10]=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[C:13]([O:18][CH3:19])[C:12]=2[F:20])[N:8]=[C:7]([C:21]([O:23][CH3:24])=[O:22])[C:6]=1[Cl:25] |f:2.3.4|
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Name
|
methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=C(C(=NC(=C1)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)OC)Cl
|
Name
|
|
Quantity
|
144 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for several minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ALIQUOT
|
Details
|
The solution was sampled
|
Type
|
CUSTOM
|
Details
|
reaction completion
|
Type
|
CUSTOM
|
Details
|
employed in the reaction
|
Type
|
CUSTOM
|
Details
|
results in shorter reaction times
|
Type
|
TEMPERATURE
|
Details
|
However, increased volumes of base
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
The organic and aqueous phases were separated
|
Type
|
CUSTOM
|
Details
|
the organic (top) phase was transferred to a 1-L reactor
|
Type
|
ADDITION
|
Details
|
A total of 140 ml of a saturated sodium chloride solution was added
|
Type
|
CUSTOM
|
Details
|
The organic and aqueous phases were separated
|
Type
|
CUSTOM
|
Details
|
the organic (top) phase was transferred to a 1-L reactor
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
DISTILLATION
|
Details
|
distillation head, temperature probe, and vacuum capability
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated via a vacuum distillation to about a 30% by weight solution
|
Type
|
ADDITION
|
Details
|
To the solution at 70° C. was added 662.8 g of heptane over 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
After adding about half of the heptane
|
Type
|
CUSTOM
|
Details
|
to precipitate from solution
|
Type
|
ADDITION
|
Details
|
The minimum temperature during the heptane addition
|
Type
|
CUSTOM
|
Details
|
was 65° C
|
Type
|
ADDITION
|
Details
|
Upon completion of the heptane addition
|
Type
|
TEMPERATURE
|
Details
|
the slurry was cooled to about 5° C
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 195 ml of heptane
|
Type
|
CUSTOM
|
Details
|
The product was dried in a vacuum oven at 55° C. overnight
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NC(=C1)C1=C(C(=C(C=C1)Cl)OC)F)C(=O)OC)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |